molecular formula C25H22N2O5 B2643466 (Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951935-31-2

(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2643466
CAS No.: 951935-31-2
M. Wt: 430.46
InChI Key: DYPVBNXHZZXNIE-FMCGGJTJSA-N
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Description

This compound belongs to the benzofuro-oxazinone class, characterized by a fused benzofuran-oxazine core. Its structure includes a (Z)-configured 3,4-dimethoxybenzylidene moiety at position 2 and a pyridin-2-ylmethyl group at position 6. Such structural features are often leveraged in medicinal chemistry for targeting enzymes or receptors .

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-29-21-8-6-16(11-22(21)30-2)12-23-24(28)18-7-9-20-19(25(18)32-23)14-27(15-31-20)13-17-5-3-4-10-26-17/h3-12H,13-15H2,1-2H3/b23-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPVBNXHZZXNIE-FMCGGJTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CC=N5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CC=N5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuroxazinone core, followed by the introduction of the pyridinylmethyl group and the dimethoxybenzylidene moiety. Key steps may include:

    Formation of the benzofuroxazinone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyridinylmethyl group: This step may involve nucleophilic substitution reactions using pyridine derivatives.

    Addition of the dimethoxybenzylidene moiety: This can be accomplished through condensation reactions with 3,4-dimethoxybenzaldehyde.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characterization

This compound can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. The synthesis typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate diketones or other carbonyl compounds under basic conditions to yield the desired oxazine derivative. Structural characterization is often performed using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm the molecular structure and conformation.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of compounds similar to (Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one. For instance, derivatives containing pyridine and methoxy groups have shown significant activity in picrotoxin-induced seizure models. The structure-activity relationship (SAR) analysis indicates that modifications in the aromatic rings can enhance anticonvulsant efficacy .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Analogues with similar frameworks have been tested against various bacterial strains, demonstrating significant antibacterial and antifungal activities. The presence of electron-withdrawing groups has been linked to enhanced antimicrobial effectiveness .

Anti-inflammatory Effects

Compounds with related structures have also been investigated for their anti-inflammatory properties. They exhibit inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways. This suggests that (Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one could serve as a lead compound for developing new anti-inflammatory agents .

Case Study 1: Anticonvulsant Activity

In a study examining several derivatives of benzofuroxazine compounds, one analogue demonstrated a median effective dose (ED50) significantly lower than standard anticonvulsants. This finding suggests that modifications to the benzofuroxazine core could yield potent anticonvulsant agents suitable for clinical development .

Case Study 2: Antimicrobial Efficacy

Another investigation revealed that derivatives of similar structure exhibited minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the aromatic rings were critical for enhancing antibacterial activity .

Mechanism of Action

The mechanism of action of (Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects could be mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with two analogs from the literature. Structural variations in substituents and stereochemistry critically influence physicochemical and pharmacological behaviors.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Features Potential Implications Reference
(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one 3,4-dimethoxybenzylidene (C2); pyridin-2-ylmethyl (C8) High lipophilicity (dimethoxy groups); pyridine at C2 position Enhanced membrane permeability; potential CNS activity due to pyridine orientation Target
(Z)-2-(3-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one 3-methoxybenzylidene (C2); pyridin-3-ylmethyl (C8) Reduced methoxy substitution; pyridine at C3 position Lower lipophilicity; altered binding affinity due to pyridine nitrogen positioning
(Z)-8-(4-fluorophenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one (1:1 dioxane) 4-fluorophenethyl (C8); pyridin-4-ylmethylene (C2) Fluorine substituent (electron-withdrawing); pyridine at C4; dioxane solvate Improved metabolic stability (fluorine); solvate may affect crystallization behavior

Key Observations:

The 4-fluorophenethyl group in the dioxane solvate compound introduces electron-withdrawing effects, which may improve oxidative stability and receptor binding .

Pyridine Position :

  • Pyridine at C2 (target) vs. C3 or C4 (comparators) alters the molecule’s dipole and hydrogen-bonding capacity. For example, pyridine at C2 may favor interactions with polar residues in enzyme active sites.

Stereochemical Considerations :

  • All compounds are (Z)-isomers at the benzylidene moiety, ensuring consistent spatial orientation of substituents for optimal target engagement.

Research Findings and Implications

While specific pharmacological data for the target compound are unavailable in the provided evidence, structural analogs offer insights:

  • : The mono-methoxy analog’s reduced lipophilicity may limit bioavailability compared to the target compound .

Biological Activity

(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure that combines elements of benzofuroxazine and pyridine. Its molecular formula is C23H24N2O5C_{23}H_{24}N_{2}O_{5}, indicating the presence of multiple functional groups that contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Inhibition of D-amino Acid Oxidase (DAAO) : The compound has been identified as a novel inhibitor of DAAO, an enzyme implicated in various neurological disorders. Inhibition of DAAO can lead to increased levels of D-serine, a crucial neuromodulator involved in synaptic plasticity and cognitive function .
  • Neuroprotective Effects : Research indicates that compounds similar to this one may enhance learning and memory by modulating neurotransmitter levels. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and schizophrenia .
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, related benzylidene derivatives have been tested against various bacterial strains with promising results .

The biological activity of (Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for DAAO, which is critical for modulating levels of D-serine in the brain. This action is essential for enhancing cognitive functions and may provide therapeutic benefits in neurodegenerative conditions .
  • Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activities that help protect neuronal cells from oxidative stress, thereby contributing to their neuroprotective effects .

Case Studies and Experimental Findings

Several experimental studies have evaluated the efficacy of this compound:

  • Study on Cognitive Enhancement : A study demonstrated that administration of the compound in animal models led to improved performance in memory tasks compared to control groups. This effect was linked to elevated D-serine levels and enhanced NMDA receptor activity .
  • Antimicrobial Testing : In vitro assays revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria with IC50 values comparable to established antibiotics. This highlights its potential as a lead compound for developing new antimicrobial agents .

Table 1: Biological Activities and IC50 Values

ActivityCompoundIC50 Value (µM)Reference
DAAO Inhibition(Z)-2-(...)-oxazinone25
Antimicrobial (Staphylococcus)Benzylidene Derivative15
Neuroprotective EffectSimilar CompoundN/A

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing (Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one?

  • Methodological Answer : A Knoevenagel condensation approach is commonly employed for benzylidene derivatives. For example, refluxing a precursor (e.g., thiouracil analogs) with aromatic aldehydes (e.g., 3,4-dimethoxybenzaldehyde) in a mixed solvent system (acetic anhydride/acetic acid) using sodium acetate as a base catalyst can yield the target compound. Crystallization from polar aprotic solvents (e.g., DMF/water) is recommended for purification .

Q. How can the stereochemical configuration (Z/E) of the benzylidene moiety be confirmed experimentally?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical. For instance, in similar compounds, the presence of a singlet for the =CH proton in 1H^1H-NMR (e.g., δ 7.94 ppm) and cross-peaks in 2D NOESY spectra between the benzylidene proton and adjacent aromatic protons can confirm the (Z)-configuration .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : A combination of:

  • IR spectroscopy to confirm functional groups (e.g., C=O at ~1719 cm1^{-1}, CN at ~2220 cm1^{-1}) .
  • 1H^1H- and 13C^{13}C-NMR for structural elucidation (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridyl protons at δ 7.2–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., m/z 403.1234 for C22_{22}H17_{17}N3_{3}O3_{3}S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent ratio, temperature, catalyst loading). For instance, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation protocols) enable precise control over reaction kinetics and reduce side-product formation . Statistical modeling (e.g., ANOVA) can identify critical factors affecting yield .

Q. What strategies resolve contradictions in spectral data interpretation, such as overlapping signals in NMR?

  • Methodological Answer : Employ advanced NMR techniques:

  • 2D NMR (COSY, HSQC) to resolve coupled protons and assign carbon environments.
  • Variable-temperature NMR to reduce signal broadening caused by dynamic processes (e.g., hindered rotation of the benzylidene group) .
  • Cross-validate with computational predictions (e.g., DFT-based chemical shift calculations) if experimental ambiguity persists.

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies using HPLC-UV:

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and thermal (40–60°C) conditions.
  • Kinetic modeling : Plot degradation profiles (zero/first-order) to estimate shelf-life and identify degradation products via LC-MS .

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